molecular formula C13H21NO4 B13990651 7-Tert-butyl 1-methyl 7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate

7-Tert-butyl 1-methyl 7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate

Cat. No.: B13990651
M. Wt: 255.31 g/mol
InChI Key: HSTMNEYVJAXVPS-UHFFFAOYSA-N
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Description

7-Tert-butyl 1-methyl 7-azabicyclo[221]heptane-1,7-dicarboxylate is a bicyclic compound with a unique structure that includes a tert-butyl group and a methyl group attached to a 7-azabicyclo[221]heptane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-tert-butyl 1-methyl 7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate typically involves the following steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.

    Introduction of Functional Groups: The tert-butyl and methyl groups are introduced through alkylation reactions. This can be achieved using tert-butyl chloride and methyl iodide in the presence of a strong base such as sodium hydride.

    Esterification: The carboxylate groups are introduced through esterification reactions using appropriate alcohols and acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

7-Tert-butyl 1-methyl 7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the tert-butyl or methyl groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Alkylated derivatives.

Scientific Research Applications

7-Tert-butyl 1-methyl 7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-tert-butyl 1-methyl 7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 7-tert-butyl 2-methyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate
  • tert-butyl 2-(aminomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate
  • tert-butyl 1-(methoxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate

Uniqueness

7-Tert-butyl 1-methyl 7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both tert-butyl and methyl groups on the bicyclic core enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

7-O-tert-butyl 1-O-methyl 7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-9-5-7-13(14,8-6-9)10(15)17-4/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSTMNEYVJAXVPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1(CC2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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